molecular formula C25H25BrN2O3 B12163025 N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B12163025
M. Wt: 481.4 g/mol
InChI Key: AHZKHDBIFXGHRO-JWGURIENSA-N
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Description

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a furan ring substituted with a bromophenyl group, a butylamino group, and a benzamide moiety, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions to form the furan ring.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Amidation: The brominated furan derivative undergoes amidation with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide moiety.

    Enamine Formation: The final step involves the formation of the enamine by reacting the intermediate with butylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The bromophenyl group allows for various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

Medicinally, this compound is explored for its potential therapeutic effects. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In industry, the compound’s properties are leveraged for the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction pathways, where the compound affects cellular responses by altering enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
  • N-[(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Uniqueness

Compared to similar compounds, N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets and potentially increasing its potency as a therapeutic agent.

Properties

Molecular Formula

C25H25BrN2O3

Molecular Weight

481.4 g/mol

IUPAC Name

N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C25H25BrN2O3/c1-3-4-15-27-25(30)22(28-24(29)19-7-5-17(2)6-8-19)16-21-13-14-23(31-21)18-9-11-20(26)12-10-18/h5-14,16H,3-4,15H2,1-2H3,(H,27,30)(H,28,29)/b22-16-

InChI Key

AHZKHDBIFXGHRO-JWGURIENSA-N

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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